

D(+)-Raffinose pentahydrate chemical and physical properties.

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Compound of Interest

Compound Name: *D(+)-Raffinose pentahydrate*

Cat. No.: *B7908328*

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An In-depth Technical Guide to D(+)-Raffinose Pentahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, and biological activities of **D(+)-Raffinose pentahydrate**. The information is curated for researchers, scientists, and professionals in drug development, with a focus on data presentation, experimental methodologies, and the visualization of its mechanisms of action.

Chemical and Physical Properties

D(+)-Raffinose pentahydrate is a trisaccharide composed of galactose, glucose, and fructose. [1] It is a white crystalline powder that is odorless and has a sweet taste, approximately 10% that of sucrose.[2]

Identifiers and Molecular Characteristics

Property	Value	Reference
CAS Number	17629-30-0	[3][4][5]
Molecular Formula	C ₁₈ H ₃₂ O ₁₆ ·5H ₂ O	
Molecular Weight	594.51 g/mol	
Synonyms	Melitose, Melitriose	

Physical Properties

Property	Value	Reference
Appearance	White to off-white crystalline powder	
Melting Point	78-81 °C	
Solubility	Soluble in water. Soluble in DMSO and dimethyl formamide.	
Optical Rotation	[α] _{20/D} +105° ± 2° (c=10% in H ₂ O)	

Experimental Protocols

Determination of Melting Point

The melting point of **D(+)-Raffinose pentahydrate** can be determined using a capillary melting point apparatus.

Methodology:

- A small, powdered sample of the substance is packed into a thin-walled capillary tube, sealed at one end.
- The capillary tube is placed in a heating block or an oil bath within the melting point apparatus, attached to a thermometer.

- The sample is heated at a slow, controlled rate.
- The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting point range.

Measurement of Optical Rotation

Optical rotation is a key quality control parameter and is measured using a polarimeter.

Methodology:

- A solution of **D(+)-Raffinose pentahydrate** is prepared at a specific concentration in a suitable solvent, typically water.
- The polarimeter tube is filled with the solution, ensuring no air bubbles are present.
- A beam of plane-polarized light is passed through the solution.
- The angle to which the plane of polarized light is rotated by the solution is measured by the instrument's analyzer.
- The specific rotation is then calculated using Biot's law, which considers the observed rotation, the path length of the polarimeter tube, and the concentration of the solution.

Solubility Testing

A general procedure for determining the solubility of **D(+)-Raffinose pentahydrate** in a given solvent.

Methodology:

- A specific amount of the solute (**D(+)-Raffinose pentahydrate**) is added to a known volume of the solvent at a controlled temperature.
- The mixture is agitated (e.g., by stirring or sonication) for a defined period to ensure equilibrium is reached.

- The solution is visually inspected for any undissolved particles. If the solid dissolves completely, more solute can be added until saturation is reached.
- Quantitative solubility can be determined by analyzing the concentration of the dissolved solute in the saturated solution using techniques like HPLC.

High-Performance Liquid Chromatography (HPLC) Assay

HPLC is a standard method for determining the purity and concentration of **D(+)-Raffinose pentahydrate**.

Methodology:

- **Mobile Phase Preparation:** A suitable mobile phase, often a mixture of acetonitrile and water, is prepared and degassed.
- **Standard and Sample Preparation:** A standard solution of known concentration and a solution of the test sample are prepared in the mobile phase or a compatible solvent.
- **Chromatographic Conditions:** A column suitable for carbohydrate analysis, such as an amino or HILIC column, is used. The flow rate, column temperature, and injection volume are set.
- **Detection:** A refractive index detector (RID) is commonly used for detecting non-UV absorbing compounds like raffinose.
- **Analysis:** The retention time and peak area of the sample are compared to the standard to determine the purity and concentration.

Biological Activities and Signaling Pathways

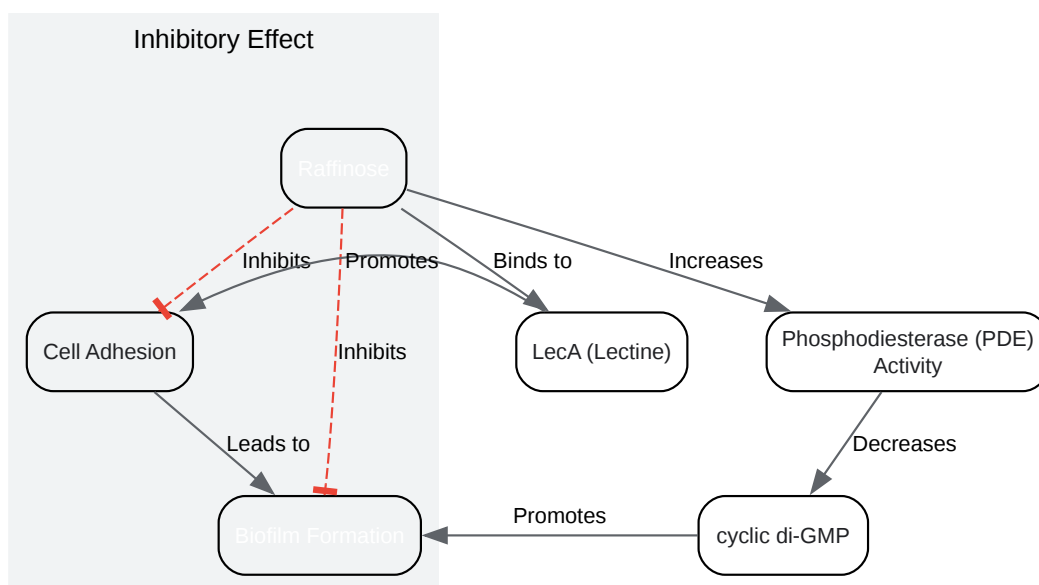
D(+)-Raffinose pentahydrate exhibits notable biological activities, including biofilm inhibition and anti-inflammatory effects, which are mediated through specific signaling pathways.

Biofilm Inhibition

D(+)-Raffinose pentahydrate has been shown to inhibit biofilm formation in pathogenic bacteria such as *Pseudomonas aeruginosa* and *Streptococcus mutans*.

In *Pseudomonas aeruginosa*, raffinose binds to the lectin LecA, which is involved in cell adhesion and biofilm formation. This binding also leads to a decrease in the intracellular concentration of cyclic diguanylate (c-di-GMP), a key second messenger that promotes biofilm formation. The reduction in c-di-GMP is achieved by increasing the activity of a specific phosphodiesterase.

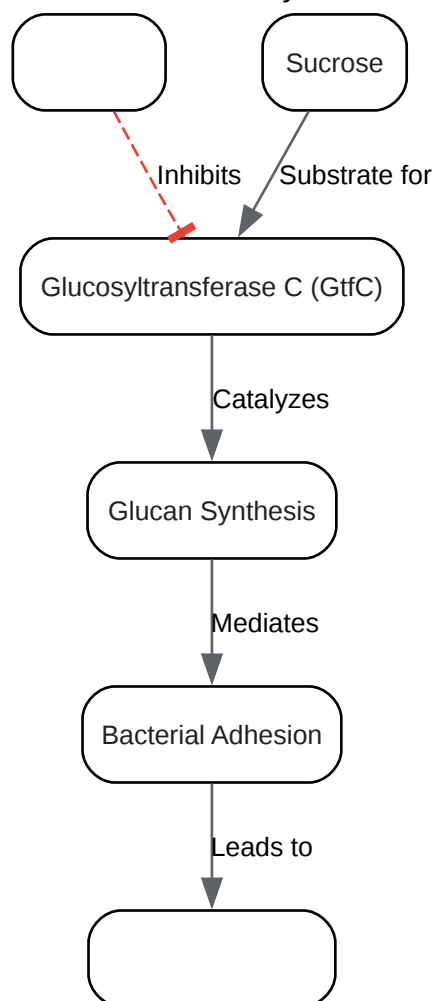
Mechanism of Biofilm Inhibition by Raffinose in *P. aeruginosa*



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Mechanism of Biofilm Inhibition by Raffinose in *P. aeruginosa*

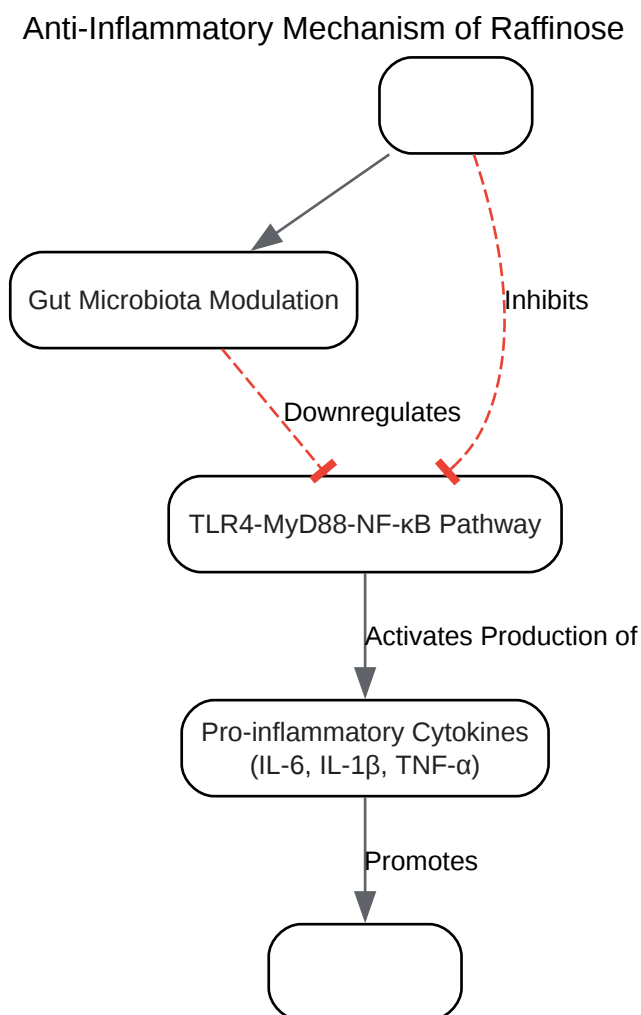
In *Streptococcus mutans*, the primary causative agent of dental caries, raffinose interferes with the function of glucosyltransferases (GTFs). GTFs are enzymes that synthesize glucans from sucrose, which are essential for bacterial adhesion and biofilm matrix formation. By likely binding to GtfC, raffinose inhibits glucan production and subsequent biofilm development.

Mechanism of Biofilm Inhibition by Raffinose in *S. mutans*[Click to download full resolution via product page](#)Mechanism of Biofilm Inhibition by Raffinose in *S. mutans*

Anti-Inflammatory Effects

Recent studies suggest that raffinose possesses anti-inflammatory properties. In a model of colitis, raffinose was shown to ameliorate inflammation by modulating the gut microbiota and targeting the Toll-like receptor 4 (TLR4)-MyD88-NF- κ B signaling pathway. This pathway is a critical component of the innate immune response, and its overactivation can lead to chronic inflammation. Raffinose treatment was associated with a reduction in the expression of key

components of this pathway, leading to decreased production of pro-inflammatory cytokines such as IL-6, IL-1 β , and TNF- α .



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Anti-Inflammatory Mechanism of Raffinose

Applications in Drug Development and Research

Cryopreservation

D(+)-Raffinose pentahydrate is utilized as a cryoprotectant for various biological materials, including cells and sperm. As a non-penetrating cryoprotectant, it helps to dehydrate cells osmotically before freezing, which reduces the formation of damaging intracellular ice crystals.

Prebiotic and Gut Health

As a non-digestible oligosaccharide, raffinose acts as a prebiotic, promoting the growth of beneficial gut bacteria such as Bifidobacteria and Lactobacilli. This modulation of the gut microbiome contributes to its anti-inflammatory effects and overall gut health.

Conclusion

D(+)-Raffinose pentahydrate is a well-characterized trisaccharide with defined chemical and physical properties. Its biological activities, particularly in biofilm inhibition and anti-inflammation, present significant opportunities for research and development in pharmaceuticals, functional foods, and cosmetics. The signaling pathways involved in these activities offer specific targets for further investigation and therapeutic intervention. This guide provides a foundational understanding for professionals working with this versatile molecule.

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